Tert-butyl(2-iodoethoxy)diphenylsilane
Overview
Description
Tert-butyl(2-iodoethoxy)diphenylsilane: is an organosilicon compound with the molecular formula C18H23IOSi and a molecular weight of 410.374 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodoethoxy group, and two phenyl groups attached to a silicon atom. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Synthesis from Tert-butyl(2-hydroxyethoxy)diphenylsilane:
Reactants: Tert-butyl(2-hydroxyethoxy)diphenylsilane, iodine, and a base such as potassium carbonate.
Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Procedure: The tert-butyl(2-hydroxyethoxy)diphenylsilane is dissolved in dichloromethane, followed by the addition of iodine and potassium carbonate.
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Industrial Production Methods:
- Industrial production methods for tert-butyl(2-iodoethoxy)diphenylsilane are not well-documented in the literature. the synthesis typically involves similar steps as the laboratory-scale preparation, with optimizations for larger-scale production.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols.
Conditions: These reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: The major products formed are tert-butyl(2-substituted-ethoxy)diphenylsilane derivatives.
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Oxidation Reactions:
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Conditions: Reactions are typically performed in organic solvents like dichloromethane at low temperatures.
Products: The major products are tert-butyl(2-iodoethoxy)diphenylsilane oxides.
Scientific Research Applications
Chemistry:
- Tert-butyl(2-iodoethoxy)diphenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology:
- In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function .
Medicine:
- Although not widely used in medicine, this compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl(2-iodoethoxy)diphenylsilane primarily involves its ability to undergo substitution and oxidation reactionsThis reactivity makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- Tert-butyl(2-iodoethoxy)dimethylsilane
- Tert-butyl(2-bromoethoxy)diphenylsilane
- Tert-butyl(2-chloroethoxy)diphenylsilane
Comparison:
- Tert-butyl(2-iodoethoxy)diphenylsilane is unique due to the presence of the iodo group, which is more reactive than bromo and chloro groups. This increased reactivity makes it a more versatile reagent in organic synthesis .
- Tert-butyl(2-iodoethoxy)dimethylsilane differs in the substitution of the phenyl groups with methyl groups, which can affect the compound’s reactivity and stability .
Properties
IUPAC Name |
tert-butyl-(2-iodoethoxy)-diphenylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23IOSi/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGRXPFJGNTEAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23IOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460729 | |
Record name | Silane, (1,1-dimethylethyl)(2-iodoethoxy)diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126822-71-7 | |
Record name | Silane, (1,1-dimethylethyl)(2-iodoethoxy)diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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